2,4-Bis(trifluoromethyl)benzene-1-thiol
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Overview
Description
2,4-Bis(trifluoromethyl)benzene-1-thiol is an organic compound characterized by the presence of two trifluoromethyl groups and a thiol group attached to a benzene ring. The trifluoromethyl groups significantly influence the compound’s chemical properties, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The thiol group can be introduced through nucleophilic substitution reactions involving thiolating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or copper complexes.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,4-Bis(trifluoromethyl)benzene-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)benzene-1-thiol involves its interaction with molecular targets through the thiol group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall reactivity .
Comparison with Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)benzenethiol
- 4-(Trifluoromethyl)thiophenol
Comparison: 2,4-Bis(trifluoromethyl)benzene-1-thiol is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in various applications .
Properties
CAS No. |
798569-90-1 |
---|---|
Molecular Formula |
C8H4F6S |
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2,4-bis(trifluoromethyl)benzenethiol |
InChI |
InChI=1S/C8H4F6S/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H |
InChI Key |
MJZJURYIHAUMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S |
Origin of Product |
United States |
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